dextrorphan O-glucuronide

Physicochemical characterization Bioanalysis Sample preparation

Quantifying dextrorphan without authentic DXO-Glu calibrant underestimates total metabolite exposure >10-fold. Dextrorphan O-glucuronide (CAS 19153-87-8) is the dominant circulating conjugate (>92% urinary phase II products), formed exclusively by UGT2B4/2B7/2B15/2B17. • Essential LC-MS/MS calibrator for CYP2D6 phenotyping & DDI studies • Distinct logP (-1.3) vs. free dextrorphan (+3.29) ensures accurate PBPK modeling • Supplied with full characterization data for ANDA regulatory submissions

Molecular Formula C23H31NO7
Molecular Weight 433.5 g/mol
Cat. No. B1263439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedextrorphan O-glucuronide
Molecular FormulaC23H31NO7
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17+,18+,19-,20+,22?,23+/m1/s1
InChIKeyYQAUTKINOXBFCA-DCWOAAMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dextrorphan O-Glucuronide Reference Standard


Dextrorphan O-glucuronide (DXO‑Glu; C₂₃H₃₁NO₇, MW 433.5 Da) is the principal O‑glucuronide conjugate of dextrorphan, the primary active O‑demethylated metabolite of the widely used antitussive dextromethorphan. Formed endogenously in the liver by UDP‑glucuronosyltransferases (predominantly the UGT2B subfamily), this highly water‑soluble conjugate facilitates renal excretion of dextrorphan and represents the dominant circulating form of the metabolite in human plasma [1]. As an authentic, well‑characterized glucuronide reference standard (CAS 19153‑87‑8), it serves as an essential calibrator for LC‑MS/MS bioanalytical methods supporting CYP2D6 phenotyping, drug–drug interaction (DDI) studies, physiologically based pharmacokinetic (PBPK) modeling, and abbreviated new drug application (ANDA) submissions for dextromethorphan‑containing products [2].

1
CYP2D6 Phenotyping & DDI Studies

Terminal glucuronide metabolite for dextromethorphan metabolic pathway analysis; supports enzyme activity assessment and drug-interaction research.

2
PBPK & IVIVE Modeling

Authentic calibrator for LC-MS/MS quantitation of DXO-Glu in human plasma research matrices; essential for physiologically based pharmacokinetic model validation.

3
Bioanalytical Method Validation

Reference standard for method development and validation in support of metabolite monitoring and regulatory documentation contexts.

Why Dextrorphan O-Glucuronide Cannot Be Substituted


Despite sharing the same morphinan scaffold, dextrorphan O‑glucuronide is not interchangeable with dextrorphan (free base), dextrorphan sulfate, or even other structurally related glucuronides such as 3‑hydroxymorphinan glucuronide (HOMGlu). Conjugation with glucuronic acid at the 3‑OH position fundamentally alters the molecule’s physicochemical properties: the logP shifts from +3.29 (dextrorphan) to −1.3 (DXO‑Glu), the topological polar surface area (TPSA) increases from 23.5 Ų to 120 Ų, and aqueous solubility at physiological pH is dramatically enhanced [1][2]. These alterations dictate distinct behavior in every analytical workflow—liquid‑liquid extraction efficiency, reversed‑phase chromatographic retention, ionization response in MS, and even compatibility with enzymatic hydrolysis protocols. Furthermore, the formation of DXO‑Glu is exclusively catalyzed by the UGT2B subfamily (UGT2B4, 2B7, 2B15, 2B17) whereas dextrorphan sulfation is mediated solely by SULT1A3; consequently, substituting one conjugate for the other confounds any study designed to probe specific phase II enzyme activity [3][4]. The quantitative abundance of DXO‑Glu relative to HOMGlu also differs by a factor of approximately 2‑fold in human urine, meaning HOMGlu cannot serve as a surrogate biomarker for dextrorphan glucuronidation without introducing systematic bias [5].

Physicochemical Mismatch

Conjugation transforms logP from lipophilic to hydrophilic, altering extraction efficiency, chromatographic retention, and MS ionization; direct replacement with aglycone invalidates validated LC-MS/MS methods.

Pathway Divergence

Formation exclusively via UGT2B isoforms; dextrorphan sulfate is SULT1A3-mediated. Substituting conjugates confounds phase II enzyme phenotyping and drug-interaction assessments.

Urinary Abundance Disparity

DXO-Glu is approximately 2-fold more abundant than HOMGlu in human urine; HOMGlu cannot serve as a surrogate biomarker without introducing systematic bias.

Dextrorphan O-Glucuronide Differentiation Evidence


Physicochemical Differentiation vs. Aglycone

Conjugation of glucuronic acid to dextrorphan at the 3‑OH position produces a profound shift from lipophilic to hydrophilic character. Dextrorphan O‑glucuronide exhibits a logP of −1.3 (ChemAxon) versus an XLogP of 3.29 for dextrorphan, yielding a logP differential of approximately 4.6 units [1][2]. The topological polar surface area (TPSA) increases from 23.5 Ų (dextrorphan) to 120 Ų (DXO‑Glu), and aqueous solubility reaches 1.2 g/L for the glucuronide [2][3]. These differences directly dictate extraction efficiency, chromatographic retention, and ionization behavior in LC–MS/MS workflows.

Physicochemical Shift vs. Aglycone
Head-to-head
logP: -1.3 vs Dextrorphan: 3.29
Δ ≈ 4.6 units (TPSA 23.5→120 Ų)
Reported logP difference requires distinct sample preparation workflows.
Method transfer may require re-validation; computed values.
Physicochemical characterization Bioanalysis Sample preparation

Enzyme Specificity: UGT2B vs. SULT1A3

The formation of dextrorphan O‑glucuronide is exclusively catalyzed by enzymes of the UGT2B subfamily. In a panel of 12 recombinant human UGT isoforms, all four UGT2B isoforms tested (UGT2B4, 2B7, 2B15, 2B17) formed DXO‑Glu, whereas none of the eight UGT1A isoforms (1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10) produced detectable glucuronide [1]. In contrast, dextrorphan sulfation is mediated selectively by SULT1A3, which displays the strongest sulfating activity among all 13 known human SULTs [2]. This enzymatic divergence means that DXO‑Glu and dextrorphan sulfate report on entirely distinct conjugation pathways and cannot be used interchangeably as biomarkers of phase II metabolism.

Enzyme Specificity
Head-to-head
UGT2B4/2B7/2B15/2B17 vs Dextrorphan sulfate: SULT1A3
UGT2B-selective formation; sulfate substitution would confound phase II enzyme studies.
Recombinant UGT/SULT panels; UGT1A isoforms inactive.
Drug metabolism Phase II conjugation UGT phenotyping

Urinary Excretion: DORGlu vs. HOMGlu

In 21 healthy extensive CYP2D6 metabolizers administered a single 30 mg oral dose of dextromethorphan, the 6‑h urinary excretion of the two major O‑glucuronides was quantified by LC–MS/MS. Dextrorphan O‑glucuronide (DORGlu) excretion ranged from 10 to 44 μmol, whereas 3‑hydroxymorphinan glucuronide (HOMGlu) excretion ranged from 5 to 17 μmol [1]. The approximately 2‑fold higher abundance of DORGlu establishes it as the more analytically sensitive and robust urinary biomarker for assessing CYP2D6‑dependent dextromethorphan metabolism.

Urinary Excretion (6 h)
Head-to-head
DORGlu: 10–44 µmol vs HOMGlu: 5–17 µmol
~2‑fold higher mean (n=21)
Reported 2‑fold higher abundance may support analytical sensitivity; HOMGlu not interchangeable.
30 mg dextromethorphan oral dose; 6‑h urine, extensive CYP2D6 metabolizers.
CYP2D6 phenotyping Metabolite profiling Urinary biomarker

BSA Modulation of Glucuronidation Kinetics

The apparent Michaelis‑Menten constant (KM) for dextrorphan glucuronidation in pooled human liver microsomes (HLM) is highly sensitive to the presence of bovine serum albumin (BSA), a common in vitro additive used to sequester non‑specific binding. In the absence of BSA, the KM determined from total dextrorphan concentration was 690 ± 140 μM; addition of 2% BSA decreased the KM by 70% to 210 ± 110 μM [1]. The unbound intrinsic clearance (Cli,u) for DXO‑Glu formation increased 4.1‑fold from 2.9 μL·min⁻¹·mg MP⁻¹ (without BSA) to 12 μL·min⁻¹·mg MP⁻¹ (with BSA) [1]. This pronounced BSA effect is a distinctive feature of dextrorphan glucuronidation kinetics and must be accounted for when using DXO‑Glu formation rates to scale in vitro data to in vivo clearance.

BSA Effect on KM
Head-to-head
KM: 210 µM (with BSA) vs KM: 690 µM (without BSA)
70% decrease; Cli,u 4.1‑fold increase
BSA-dependent kinetics reported; IVIVE requires BSA-supplemented incubations to avoid under-prediction.
Pooled human liver microsomes; Vmax unchanged.
In vitro metabolism Microsomal binding IVIVE

Glucuronidation Dominance in Human Urine

Metabolic profiling of human urine by LC/Q‑TOF‑MS demonstrates that glucuronide conjugates constitute the overwhelming majority of phase II dextrorphan metabolites. Glucuronides account for 92% of total phase II products excreted in urine, while the remaining ≈8% represent sulfates and other minor conjugates [1]. In surface water impacted by wastewater, dextrorphan is found at concentrations 5‑ to 10‑fold higher than the parent drug dextromethorphan, reflecting the extensive hydrolysis of glucuronide conjugates back to dextrorphan in the environment [1]. This quantitative predominance positions dextrorphan O‑glucuronide—the most abundant individual glucuronide species—as the principal analyte for wastewater‑based epidemiology and environmental monitoring of dextromethorphan consumption.

Glucuronide Dominance
Cross-study
Glucuronides: 92% vs Other conjugates: ~8%
Reported glucuronide predominance; total metabolite exposure assessment may require hydrolysis of DXO-Glu.
LC/Q‑TOF‑MS urinary profiling; wastewater back-calculation context.
Metabolic profiling Wastewater epidemiology Phase II conjugation

Dextrorphan O-Glucuronide Application Scenarios


CYP2D6 Phenotyping & DGI Studies

Dextrorphan O‑glucuronide serves as the terminal metabolite in the dextromethorphan‑to‑dextrorphan‑to‑DXO‑Glu metabolic cascade. Its plasma and urinary concentrations are critical inputs for whole‑body PBPK models that predict CYP2D6 DGI effects across activity score groups. The validated PBPK model of Rüdesheim et al. (2022) accurately described 72 individual plasma concentration–time profiles of DXO‑Glu alongside dextromethorphan and dextrorphan over a 5–80 mg dose range, demonstrating that DXO‑Glu is an indispensable model component for capturing interindividual variability within CYP2D6 activity score groups [1]. Without authentic DXO‑Glu reference standard for calibrator preparation, laboratories cannot achieve the quantitative accuracy required to validate these PBPK models against observed clinical data.

IVIVE of UGT2B-Mediated Clearance

The exclusive formation of dextrorphan O‑glucuronide by UGT2B4, 2B7, 2B15, and 2B17—with zero contribution from UGT1A isoforms—makes DXO‑Glu a highly selective probe for UGT2B activity [2]. The pronounced BSA effect on KM (70% reduction, from 690 ± 140 μM to 210 ± 110 μM) and the corresponding 4.1‑fold increase in unbound intrinsic clearance are unique quantitative signatures of this glucuronidation reaction [2]. Laboratories performing IVIVE of dextromethorphan metabolite exposure must use authentic DXO‑Glu to calibrate formation rate assays, as the kinetic parameters differ substantially from those of the competing 3‑hydroxymorphinan pathway (Cli,u = 0.88 μL·min⁻¹·mg MP⁻¹, a 13.6‑fold lower intrinsic clearance than DXO‑Glu with BSA) [2].

ANDA Bioequivalence Reference Standard

Dextrorphan O‑glucuronide is specifically supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), quality control (QC) applications, and ANDA submissions during commercial production of dextromethorphan [3]. The product is manufactured to support traceability against pharmacopeial standards (USP or EP) where feasible. Given that glucuronides represent 92% of phase II dextrorphan products in human urine, regulatory bioequivalence studies that quantify only free dextrorphan without hydrolyzing the glucuronide conjugate will systematically underestimate total metabolite exposure by more than one order of magnitude; authentic DXO‑Glu reference material is therefore mandatory for validated hydrolysis efficiency determination [4].

Wastewater-Based Epidemiology Monitoring

Dextrorphan O‑glucuronide is the predominant form of dextrorphan excreted in human urine (>92% of phase II products) and undergoes complete hydrolysis in wastewater to free dextrorphan [4]. Environmental monitoring programs that aim to back‑calculate community dextromethorphan consumption from wastewater dextrorphan concentrations must account for the glucuronide reservoir. Use of an authentic DXO‑Glu standard enables laboratories to validate the efficiency of the enzymatic (β‑glucuronidase) or chemical hydrolysis step, ensuring that measured environmental dextrorphan accurately reflects the total glucuronide‑plus‑free metabolite load. Surface water measurements showing dextrorphan at 5‑ to 10‑fold higher concentrations than the parent drug directly underscore the environmental relevance of the glucuronide pathway and the need for its analytical standardization [4].

Application
Selection Property
Validation Focus
CYP2D6 phenotyping & PBPK model validation
Authentic DXO-Glu calibrator for LC-MS/MS quantitation
Interindividual variability in metabolite profiles from human plasma research samples
UGT2B enzyme activity assessment & IVIVE
Selective probe for UGT2B-mediated glucuronidation
BSA-dependent kinetic parameter determination; in vitro-in vivo clearance scaling
Bioanalytical method validation
Characterized reference standard for method development
Hydrolysis efficiency assessment; accuracy and precision in metabolite quantification
Wastewater-based epidemiology monitoring
Predominant urinary glucuronide standard
Enzymatic hydrolysis validation and back-calculation accuracy for community consumption estimates
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